molecular formula C21H30O4 B12797967 ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester CAS No. 70324-42-4

ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester

Cat. No.: B12797967
CAS No.: 70324-42-4
M. Wt: 346.5 g/mol
InChI Key: FUHHXQHMWOVSNL-IENALNPRSA-N
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Description

Ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester is a diterpenoid compound derived from natural sources such as certain ferns and medicinal plants. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and skin-whitening properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester typically involves several steps starting from naturally occurring kaurenoic acid. The process includes:

    Oxidation: Kaurenoic acid is oxidized to introduce the 15-oxo group.

    Esterification: The final step involves esterification of the carboxylic acid group at the 19-position to form the methyl ester.

Industrial Production Methods

Industrial production of this compound often relies on extraction from plant sources followed by purification. Techniques such as liquid chromatography are used to isolate and purify the compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups, potentially enhancing its biological activity.

    Reduction: Reduction reactions can convert the 15-oxo group to a hydroxyl group, altering its properties.

    Substitution: Substitution reactions can introduce different functional groups, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

Ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It targets specific enzymes and receptors involved in inflammation and cancer cell proliferation.

    Pathways Involved: It modulates pathways such as the apoptotic pathway in cancer cells, leading to cell death. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation and esterification, which confer distinct biological properties. Its ability to induce apoptosis in cancer cells and inhibit melanin production makes it particularly valuable in medical and cosmetic applications .

Properties

CAS No.

70324-42-4

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

methyl (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H30O4/c1-12-13-10-14(22)16-19(2)7-5-8-20(3,18(24)25-4)15(19)6-9-21(16,11-13)17(12)23/h13-16,22H,1,5-11H2,2-4H3/t13-,14+,15+,16+,19-,20-,21-/m1/s1

InChI Key

FUHHXQHMWOVSNL-IENALNPRSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC

Origin of Product

United States

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